6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, a scaffold known for its bioactivity in modulating inflammatory responses. The core structure features a bicyclic thieno-pyridine system with a benzyl group at the 6-position and a 4-(N,N-diisobutylsulfamoyl)benzamido substituent at the 2-position. The carboxamide group at the 3-position enhances solubility and binding affinity.
Key structural features influencing activity:
- Carboxamide (3-position): Stabilizes interactions with polar residues in binding pockets.
Properties
IUPAC Name |
6-benzyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4S2/c1-20(2)16-34(17-21(3)4)40(37,38)24-12-10-23(11-13-24)29(36)32-30-27(28(31)35)25-14-15-33(19-26(25)39-30)18-22-8-6-5-7-9-22/h5-13,20-21H,14-19H2,1-4H3,(H2,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOMUIPEXHBBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 1215845-46-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 619.2 g/mol. Its structure incorporates a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H39ClN4O4S2 |
| Molecular Weight | 619.2 g/mol |
| CAS Number | 1215845-46-7 |
Biological Activity
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of tetrahydrothieno[2,3-c]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is anticipated to follow similar pathways.
Antimicrobial Properties
The sulfamoyl group in the compound may enhance its antimicrobial efficacy. Compounds containing sulfamoyl groups have been reported to exhibit activity against a range of bacterial strains. Investigations into the specific antimicrobial spectrum and mechanism of action for this compound are necessary to confirm its potential as an antimicrobial agent.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. Further research is needed to identify specific targets and the compound's efficacy compared to known inhibitors.
Case Studies and Research Findings
-
In Vitro Studies
A study conducted on similar thieno[2,3-c]pyridine derivatives demonstrated cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Animal Models
In vivo studies using animal models have indicated that compounds structurally related to this compound can significantly reduce tumor sizes when administered at therapeutic doses. -
Comparative Analysis
A comparative analysis of various derivatives showed that modifications in the benzamide and sulfamoyl substituents significantly impact biological activity. This suggests that the design of new analogs could yield compounds with enhanced potency and selectivity.
Comparison with Similar Compounds
Structural Analogs and Modifications
Compound A : 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 533893-90-2)
- Key Differences :
- Sulfamoyl substituent : Dimethyl vs. diisobutyl (Compound A lacks branched alkyl groups).
- 6-position : Methyl vs. benzyl.
- 3-position : Methyl vs. hydrogen (target compound).
Compound B : (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723)
- Key Differences: Core structure: Simple thiophene vs. tetrahydrothieno-pyridine. Substituents: Trifluoromethylphenyl and amino groups vs. benzamido-sulfamoyl and benzyl groups. Target: Adenosine A1 receptor (allosteric enhancer) vs. TNF-α inhibition.
Compound C : Generic 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives
- Common Features :
- Retain the bicyclic core but vary in substituents at 2-, 3-, and 6-positions.
- Demonstrated TNF-α inhibitory activity in rat whole blood assays.
Structure-Activity Relationships (SAR)
Key SAR Insights:
Substituent Bulk : Diisobutylsulfamoyl in the target compound may improve selectivity over dimethyl analogs (Compound A) by reducing off-target interactions .
Aromatic vs.
Sulfamoyl vs. Trifluoromethyl: While Compound B’s trifluoromethyl group boosts adenosine receptor binding, sulfamoyl groups in the target compound favor TNF-α inhibition via polar interactions .
Pharmacokinetic and Physicochemical Properties
Discussion:
- The target compound’s higher molecular weight and logP suggest prolonged half-life but possible challenges in aqueous solubility.
- Compound A’s smaller size and methyl groups may favor renal clearance but reduce tissue penetration .
Preparation Methods
Synthetic Pathways
Core Thieno[2,3-c]Pyridine Formation
The synthesis begins with constructing the tetrahydrothieno[2,3-c]pyridine core. A convergent approach is employed, combining:
- Cyclization of enamine intermediates : Reaction of benzoylacetone derivatives with dimethylformamide dimethyl acetal (DMF.DMA) and L-proline generates enamines, which undergo cyclization with 2-cyanothioacetamide under basic conditions (NaH in 1,4-dioxane) to form the thienopyridine scaffold.
- Regioselective functionalization : The 2-position is selectively activated for subsequent amidation, while the 6-position is reserved for benzyl group introduction.
Key reagents :
- DMF.DMA (for enamine formation)
- 2-Cyanothioacetamide (cyclization agent)
- Sodium hydride (base)
Sequential Functionalization
Benzylation at Position 6
The benzyl group is introduced via nucleophilic substitution:
- Reaction conditions : Treatment of the core with benzyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (DMF or DMSO) at 60–80°C.
- Yield optimization : Excess benzyl bromide (1.5 equiv) and prolonged reaction times (12–18 hr) improve substitution efficiency.
Sulfamoylbenzamido Group Installation at Position 2
A two-step process is utilized:
- Sulfonamide synthesis : 4-(N,N-Diisobutylsulfamoyl)benzoic acid is prepared by reacting 4-chlorosulfonylbenzoic acid with diisobutylamine in dichloromethane (DCM) at 0°C.
- Amide coupling : The sulfonamide-bearing benzoic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the 2-amino group of the thienopyridine core in DMF with DIPEA (N,N-diisopropylethylamine).
Critical parameters :
- Stoichiometry: 1.2 equiv sulfonamide acid to ensure complete conversion
- Temperature: 0°C → room temperature to minimize side reactions
Carboxamide Formation at Position 3
The ethyl ester intermediate (as reported in PubChem CID 16806089) undergoes hydrolysis:
- Ester cleavage : Treatment with 6N HCl in ethanol/water (3:1) at reflux (80°C, 6 hr).
- Amidation : Reaction with ammonium chloride in the presence of EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Reaction Mechanism Analysis
Thienopyridine Cyclization
The core formation proceeds via a Thorpe-Ziegler cyclization mechanism:
- Enamine formation between DMF.DMA and ketone.
- Nucleophilic attack by the thiol group of 2-cyanothioacetamide on the α,β-unsaturated enamine.
- Cyclodehydration to form the thieno[2,3-c]pyridine ring.
Stereoelectronic considerations :
- Electron-withdrawing cyano group directs cyclization regiochemistry.
- L-Proline catalyzes enamine formation through enamine catalysis.
Amide Coupling Kinetics
The HATU-mediated coupling follows a reactive oxytriazolide intermediate pathway:
- Activation of carboxylic acid to acyloxyphosphonium species.
- Nucleophilic displacement by the amine to form the amide bond.
- Base (DIPEA) scavenges released proton, shifting equilibrium toward product.
Side reactions :
- Over-activation leading to guanidinium byproducts (controlled by stoichiometric HATU).
- Epimerization at chiral centers (mitigated by low-temperature coupling).
Process Optimization
Purification Strategies
Chromatographic Methods
Analytical Characterization
Challenges and Limitations
- Regiochemical control : Competing cyclization pathways generate 5%–8% [3,2-c]pyridine byproducts.
- Sulfonamide hydrolysis : Acidic conditions during HCl salt formation risk N–S bond cleavage (mitigated by pH 4–5 buffers).
- Scale-up difficulties : Exothermic amidation requires controlled reagent addition in industrial settings.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including amide coupling and sulfonamide functionalization. Key steps include:
- Activation of the 4-(N,N-diisobutylsulfamoyl)benzoic acid moiety using coupling agents (e.g., HATU or EDCI) under inert conditions.
- Selective benzylation of the tetrahydrothieno[2,3-c]pyridine core, requiring temperature control (0–5°C) to minimize side reactions. Intermediates are characterized via HPLC (purity >95%) and NMR (e.g., confirming benzyl proton integration at δ 4.5–5.0 ppm) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- 1H/13C NMR : Identifies functional groups (e.g., sulfamoyl protons at δ 1.0–1.5 ppm for diisobutyl groups).
- HRMS : Confirms molecular weight (e.g., [M+H]+ m/z calculated for C31H41N4O4S2: 621.2521).
- HPLC-PDA : Detects impurities (<1%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Screen against targets like CDK2 or MAPK using ATP-competitive binding protocols.
- Cellular viability assays (e.g., MTT on cancer cell lines) to assess cytotoxicity (IC50 determination).
- Solubility profiling in PBS/DMSO mixtures to guide in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing diastereomer formation during benzylation?
- Solvent optimization : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Catalytic additives : Include DMAP (4-dimethylaminopyridine) to accelerate benzylation.
- Low-temperature quenching (e.g., ice-cold ether) to precipitate pure product and reduce byproducts .
Q. What strategies resolve contradictions between in vitro activity and poor in vivo efficacy?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
- Prodrug derivatization : Mask polar groups (e.g., sulfamoyl) with ester-linked promoieties to enhance bioavailability.
- Pharmacokinetic profiling : Measure Cmax and AUC in rodent models to correlate dosing with efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Scaffold diversification : Synthesize analogs with modified benzyl or sulfamoyl groups (e.g., replacing diisobutyl with cyclopentyl).
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to identify key binding residues.
- Free-energy perturbation (FEP) simulations : Predict affinity changes for substituent modifications .
Q. What methods address solubility challenges in aqueous buffers for in vitro assays?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility.
- Salt formation : Convert the free base to a hydrochloride or mesylate salt.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How can material science applications of this sulfonamide derivative be explored?
- Polymer composites : Incorporate into sulfonated polyether ether ketone (SPEEK) membranes for proton exchange studies.
- Surface functionalization : Graft onto silica nanoparticles via silane coupling for catalytic applications.
- Thermal stability analysis : Perform TGA/DSC to assess decomposition thresholds (>250°C) for high-temperature processes .
Methodological Notes
- Data contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Synthetic scalability : Pilot reactions under continuous flow conditions to improve reproducibility .
- Computational tools : Use Schrödinger’s Maestro or MOE for docking studies to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
